molecular formula C14H17ClF3N3O2 B2492569 Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate CAS No. 339102-28-2

Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate

Cat. No. B2492569
CAS RN: 339102-28-2
M. Wt: 351.75
InChI Key: LNGZCVJBHLXGQU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate is a useful research compound. Its molecular formula is C14H17ClF3N3O2 and its molecular weight is 351.75. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis Applications

Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate has been explored for its reactivity and synthesis potential in various studies. For instance, Braibante et al. (2002) demonstrated the reactivity of chloroacetylated β-enamino compounds, including ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates, in forming polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002). Similarly, Enders et al. (2005) described the stereoselective synthesis of various 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, useful as dehydro amino acid precursors (Enders, Chen, & Raabe, 2005).

Chemical Synthesis and Functionalization

The compound has also been used in chemical synthesis and functionalization processes. Zhu et al. (2003) utilized ethyl 2-methyl-2,3-butadienoate, a related compound, in a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Moreover, Dorokhov et al. (1995) synthesized ethyl 2-acetyl-3-amino-4,4,4-trifluoro-2-butenoate, highlighting its utility in forming complex chemical structures like 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).

Heterocyclic Compound Formation

In the realm of heterocyclic compound formation, Qing and Zhang (1997) explored the synthesis of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, a structurally similar compound, demonstrating its application in palladium-catalyzed reactions with terminal alkynes (Qing & Zhang, 1997). Fallon et al. (1980) studied the crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate, providing insights into its isomerization properties and potential applications in crystallography (Fallon, Gatehouse, Pring, Rae, & Weigold, 1980).

Novel Compound Synthesis

Additionally, the compound has been used in the synthesis of novel compounds. Shabana et al. (2010) reported on the N-and/or C-substitution of ethyl 3-amino-2-butenoate, leading to the preparation of various thiazine derivatives, underlining its versatility in organic synthesis (Shabana, Rasmussen, & Lawesson, 2010).

Reactivity with Isocyanates and Isothiocyanates

Maquestiau et al. (2010) investigated the reactivity of compounds like ethyl 3-amino-2-butenoate with isocyanates and isothiocyanates, showcasing its potential in creating diverse chemical reactions (Maquestiau, Eynde, & Monclus, 2010).

Formation of Complex Molecular Structures

The compound has also been implicated in the formation of complex molecular structures. Rajyalakshmi and Srinivasan (1980) used ethyl 3-amino-2-butenoate in the formation of a novel pentacyclic pyridine dilactone, further expanding the scope of its application in synthetic chemistry (Rajyalakshmi & Srinivasan, 1980).

properties

IUPAC Name

ethyl (E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c1-3-23-12(22)6-9(2)19-4-5-20-13-11(15)7-10(8-21-13)14(16,17)18/h6-8,19H,3-5H2,1-2H3,(H,20,21)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGZCVJBHLXGQU-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate

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